molecular formula C20H44ClN B1202117 N,N-Dimethyloctadecylamine hydrochloride CAS No. 1613-17-8

N,N-Dimethyloctadecylamine hydrochloride

Cat. No.: B1202117
CAS No.: 1613-17-8
M. Wt: 334.0 g/mol
InChI Key: PFKRTWCFCOUBHS-UHFFFAOYSA-N
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Description

N,N-Dimethyloctadecylamine hydrochloride is a chemical compound with the molecular formula C20H43N.ClH. It is a tertiary amine and is often used in various industrial and research applications. This compound is known for its surfactant properties and is used in the production of quaternary ammonium compounds, amine oxides, and betaine surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloctadecylamine hydrochloride can be synthesized through the reaction of octadecylamine with formaldehyde and hydrogen chloride. The reaction typically involves heating octadecylamine with formaldehyde in the presence of a catalyst, followed by the addition of hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reactants and precise temperature control to ensure the formation of the desired product. The final product is then purified through distillation or recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloctadecylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyloctadecylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyloctadecylamine hydrochloride involves its interaction with cellular membranes. As a surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyloctadecylamine
  • N,N-Dimethylstearylamine
  • N,N-Dimethyl-n-octadecylamine

Uniqueness

N,N-Dimethyloctadecylamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in applications where aqueous solubility is essential .

Properties

IUPAC Name

N,N-dimethyloctadecan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKRTWCFCOUBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049680
Record name N,N-dimethyloctadecylamine hydrochloride
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Molecular Weight

334.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-17-8
Record name Octadecyldimethylammonium chloride
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Record name Thelmesan
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Record name N,N-dimethyloctadecylamine hydrochloride
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Record name N,N-dimethyloctadecylamine hydrochloride
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Synthesis routes and methods

Procedure details

To 350 mL of water, 150 mL of ethanol and 8.3 mL of 37% concentrated hydrochloric acid were added, and then, 29.7 g (0.1 mol) of N,N-dimethyloctadecylamine was added. The mixture was heated to 60° C. to give a solution of N,N-dimethyloctadecylamine hydrochloride. To this solution, 100 g of hectolite was added. The thus-obtained slurry was stirred at 60° C. for 3 hours. The supernatant was removed, and the residual liquid was washed with 1 L of water at 60° C. and then dried at 60° C. under a pressure of 10−3 Torr for 24 hours. The dried product was pulverized by a jet mill to give a modified hectolite having an average particle diameter of 5.2 μm. Elemental analysis of the modified hectolite revealed that the amount of N,N-dimethyloctadecylammonium ion was 0.848 mmol per g of the modified hectolite.
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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